

A Comparative Guide to INF 195 and Other NLRP3 Inflammasome Inhibitors

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Compound of Interest

Compound Name: INF 195

Cat. No.: B15611257

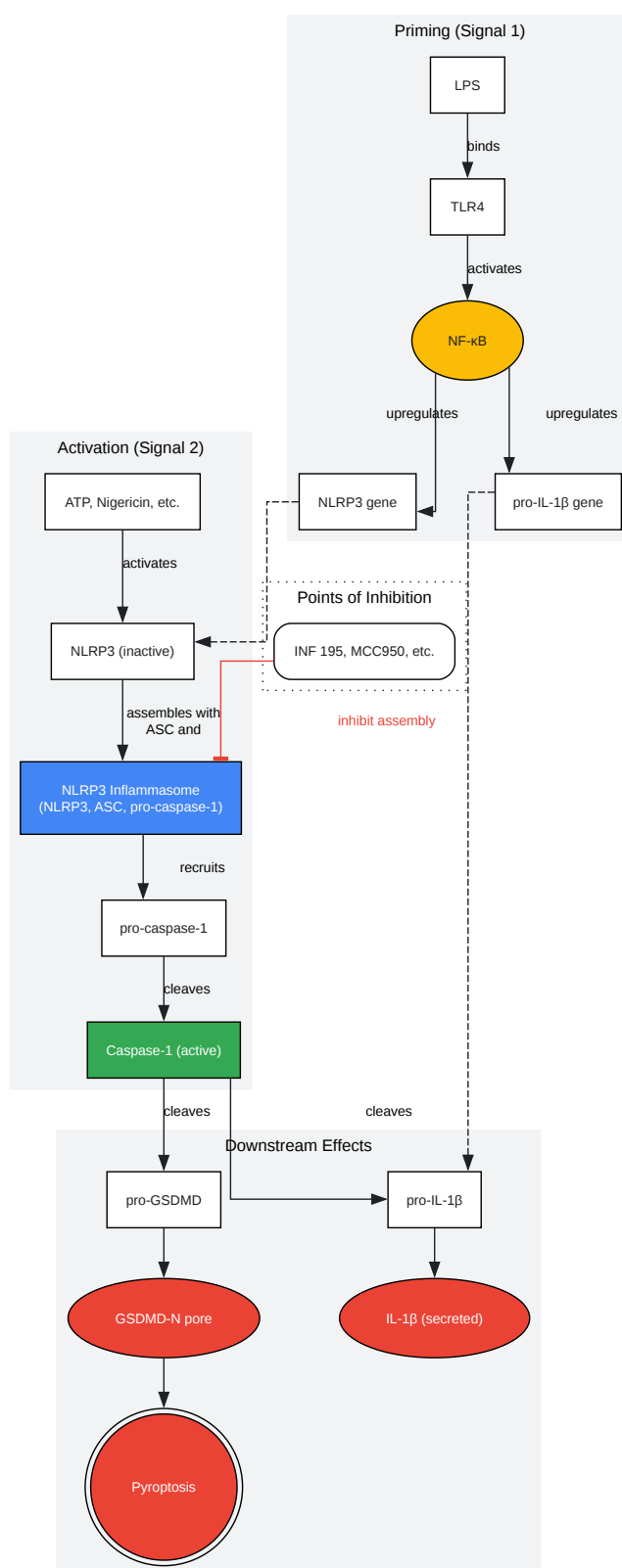
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For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to a surge in the development of small molecule inhibitors targeting this pathway. This guide provides a comparative overview of **INF 195**, a novel NLRP3 inhibitor, and other well-characterized inhibitors of the NLRP3 inflammasome, including the benchmark compound MCC950 and others. The information is intended to assist researchers and drug development professionals in making informed decisions for their studies.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1 β (pro-IL-1 β). An activation signal, such as ATP or nigericin, then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 cleaves pro-IL-1 β and pro-gasdermin D (GSDMD), resulting in the release of the pro-inflammatory cytokine IL-1 β and the induction of pyroptotic cell death.



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Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the available quantitative data for **INF 195** and other selected NLRP3 inhibitors. It is important to note that the inhibitory concentrations are influenced by the specific cell type, stimulus, and assay conditions used. Direct head-to-head comparative studies for all compounds are limited.

Inhibitor	Target Pathway	In Vitro Potency	Cell Type	Key Findings & References
INF 195	NLRP3 Inflammasome	EC50: 0.15 μ M (for IL-1 β release and pyroptosis inhibition)[1]	Human macrophages	Reduces infarct size and IL-1 β levels in an ex vivo model of myocardial ischemia/reperfusion injury at 5-10 μ M.[2]
MCC950	NLRP3 Inflammasome	IC50: ~7.5-8.1 nM (for IL-1 β release)[3]	Mouse Bone Marrow-Derived Macrophages (BMDMs), Human Monocyte-Derived Macrophages (HMDMs)	A potent and selective NLRP3 inhibitor, widely used as a benchmark compound.[3] Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes. [4]
CY-09	NLRP3 Inflammasome	IC50: 1-10 μ M (for caspase-1 activation and IL-1 β secretion)	Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs)	A direct NLRP3 inhibitor with demonstrated in vivo efficacy.
OLT1177 (Dapansutrile)	NLRP3 Inflammasome	~1 μ M (for inhibition of IL-1 β release)	Human monocytes	An orally bioavailable and selective NLRP3 inhibitor that has been evaluated in clinical trials.

Tranilast	NLRP3 Inflammasome	Not specified	Not specified	Suppresses NLRP3 oligomerization and subsequent inflammasome assembly.
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Experimental Methodologies

Standardized experimental protocols are crucial for the accurate comparison of inhibitor efficacy. Below is a detailed methodology for a key in vitro assay used to characterize NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1 β Release)

This assay is a primary method for quantifying the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1 β from immune cells.

1. Cell Culture and Differentiation:

- Human monocytic cell lines, such as THP-1 cells, are a commonly used and reliable model.
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To differentiate THP-1 monocytes into a macrophage-like state, seed the cells in a 96-well plate and treat with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Inflammasome Priming (Signal 1):

- After differentiation, replace the medium with fresh, serum-free medium.
- Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 μ g/mL.
- Incubate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂. This step upregulates the expression of NLRP3 and pro-IL-1 β .

3. Inhibitor Treatment:

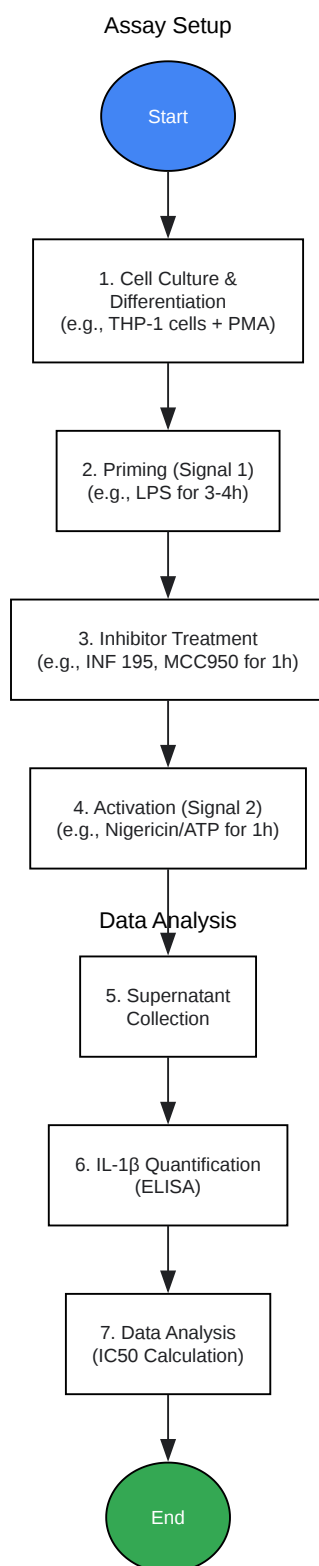
- Prepare serial dilutions of the test inhibitor (e.g., **INF 195**, MCC950) in cell culture medium.
- After the priming step, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate for 1 hour at 37°C.

4. Inflammasome Activation (Signal 2):

- Add an NLRP3 activator, such as nigericin (to a final concentration of 10 µM) or ATP (to a final concentration of 5 mM), to all wells except for the negative control wells.
- Incubate for 1 hour at 37°C.

5. Endpoint Analysis:

- Centrifuge the 96-well plate to pellet the cells.
- Carefully collect the cell culture supernatant.
- Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

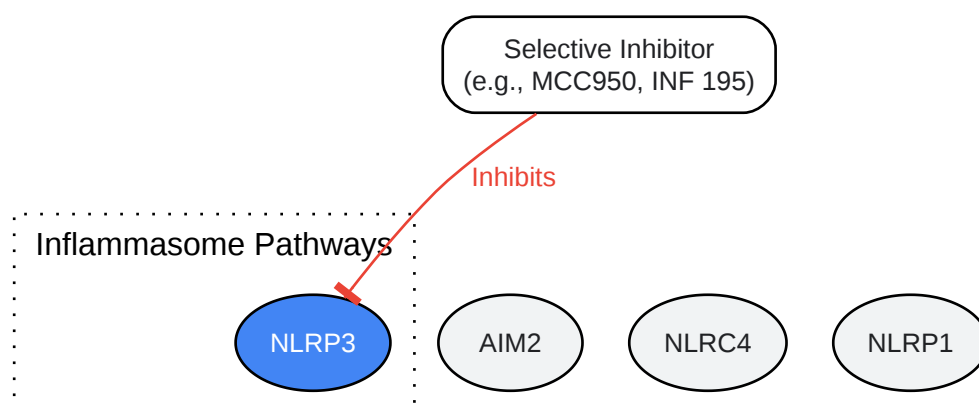


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Caption: A typical experimental workflow for the in vitro evaluation of NLRP3 inhibitors.

Selectivity of NLRP3 Inhibitors

A critical aspect of a high-quality NLRP3 inhibitor is its selectivity. An ideal inhibitor should not interfere with other inflammasome pathways or essential cellular processes, which helps to minimize off-target effects.



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Caption: Logical diagram illustrating the selectivity of an ideal NLRP3 inflammasome inhibitor.

In conclusion, while **INF 195** is a novel inhibitor of the NLRP3 inflammasome with demonstrated efficacy, the benchmark compound MCC950 exhibits significantly higher potency in in vitro assays. The choice of inhibitor for a particular research application will depend on the specific experimental goals, the model system being used, and the desired potency. The experimental protocols and workflows provided in this guide offer a framework for the in-house evaluation and comparison of these and other emerging NLRP3 inhibitors.

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